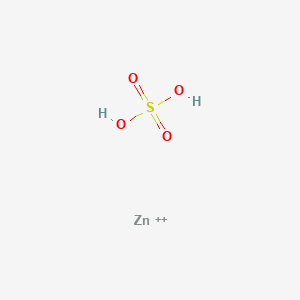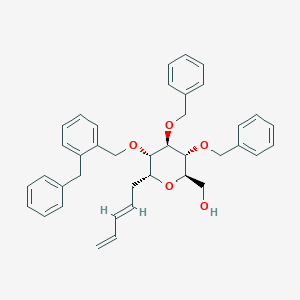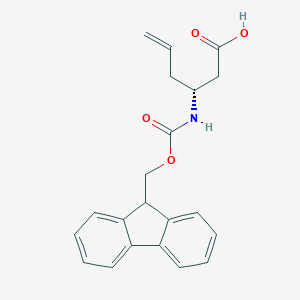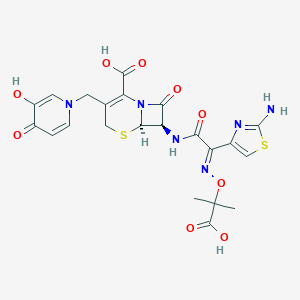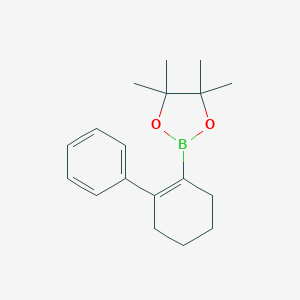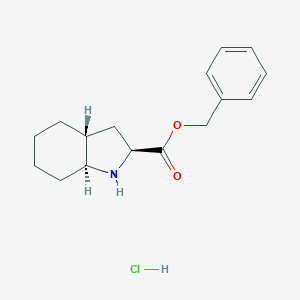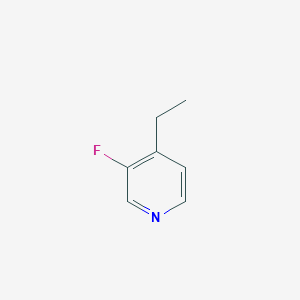
4-乙基-3-氟吡啶
描述
4-Ethyl-3-fluoropyridine is a compound that belongs to the class of organic compounds known as fluoropyridines. These compounds contain a pyridine ring substituted with a fluorine atom and various other functional groups. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of fluoropyridines can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a related compound, involves a two-stage process starting with the formation of a pyrylium salt followed by alkene diacylation . Another pathway to 4-fluoropyridines with aryl substituents involves Ireland-Claisen and aza-Cope rearrangements . Additionally, the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate in the synthesis of quinolone antibacterial agents, demonstrates the complexity and utility of fluoropyridines in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle that is aromatic and planar. The substitution pattern on the pyridine ring, such as the position of the fluorine atom and other substituents, can influence the electronic distribution and reactivity of the molecule. X-ray crystallography data can provide detailed insights into the conformation and stereochemistry of these compounds .
Chemical Reactions Analysis
Fluoropyridines can participate in various chemical reactions due to the presence of reactive sites on the molecule. For example, the compound synthesized in is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. The reactivity of the fluorine atom also allows for the formation of N-alkylpyridinium salts when reacted with amines . The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involves oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, highlighting the diverse reactivity of fluoropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-3-fluoropyridine are influenced by its molecular structure. The presence of the fluorine atom can affect the acidity, basicity, and lipophilicity of the molecule. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The crystal structure analysis can reveal important aspects such as hydrogen bonding patterns and molecular packing, which are essential for understanding the compound's stability and solubility .
科学研究应用
氧化氟化
Gryaznova 等人 (2016) 使用高氧化态过渡金属研究了吡啶和 4-乙基吡啶的氧化氟化。他们发现化学氟化始终产生 2-氟吡啶,而电化学氟化可以根据所用催化剂产生 2-或 3-氟吡啶 (Gryaznova 等人,2016)。
医学影像
Carroll 等人 (2007) 强调了在正电子发射断层扫描 (PET) 医学影像中使用氟-18 标记的氟吡啶,包括 3-氟吡啶。他们的研究重点是克服制备更稳定的 3-氟和 5-氟吡啶以提高放射性示踪剂潜力的挑战 (Carroll 等人,2007)。
抗菌剂的合成
朱 (2005) 讨论了 3-(2,6-二氯-5-氟吡啶-3-基)-3-氧代丙酸乙酯的合成,这是喹诺酮抗菌剂合成中的关键组分。该合成使用具有成本效益的材料和优化的反应以获得更好的产率和晶体质量 (Zhu, 2005)。
四氢咔唑的改性
Sokolov 等人 (2014) 探索了用 2-(5-氟吡啶-3-基)乙基片段修饰四氢咔唑。他们开发了一种在氟离子催化下进行该改性的方法,从而产生了可能影响神经元 NMDA 受体的化合物 (Sokolov 等人,2014)。
降血糖特性
Proshchenkova 等人 (2021) 通过叠氮吡啶的热解合成了 4-乙氧羰基(氰基)-β-咔啉,并研究了它们的光学和降血糖特性。他们发现含有氟原子的化合物表现出显着的降糖作用,突出了氟在药物化学中的重要性 (Proshchenkova 等人,2021)。
电化学合成
Fang 等人 (2004) 开发了一种选择性电化学合成 4-氟吡啶的方法。该方法涉及在温和条件下对吡啶进行氟化,证明对合成各种氟有机化合物很有用 (Fang 等人,2004)。
安全和危害
未来方向
Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
4-ethyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-fluoropyridine | |
CAS RN |
137234-73-2 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



